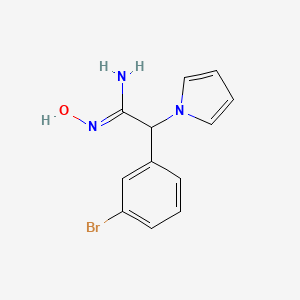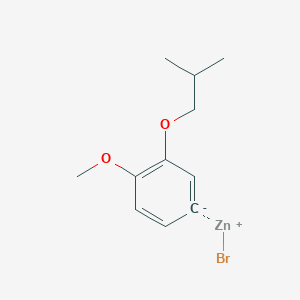
3-i-Butyloxy-4-methoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-ISO-BUTYLOXY-4-METHOXYPHENYL bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-ISO-BUTYLOXY-4-METHOXYPHENYL bromide+Zn→3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE
Industrial Production Methods
In an industrial setting, the production of 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides and aryl halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
Applications De Recherche Scientifique
3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents.
Biological Studies: It is used in the synthesis of biologically active compounds for studying biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of THF, which stabilizes the organozinc compound and enhances its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-ISO-BUTYLOXY-4-METHYLPHENYLZINC BROMIDE
- 3-ISO-BUTYLOXY-4-ETHOXYPHENYLZINC BROMIDE
- 3-ISO-BUTYLOXY-4-PROPYLOXYPHENYLZINC BROMIDE
Uniqueness
3-ISO-BUTYLOXY-4-METHOXYPHENYLZINC BROMIDE is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its nucleophilicity and makes it particularly useful in certain organic transformations compared to its analogs.
Propriétés
Formule moléculaire |
C11H15BrO2Zn |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methoxy-2-(2-methylpropoxy)benzene-4-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-9(2)8-13-11-7-5-4-6-10(11)12-3;;/h4,6-7,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IUNXRZKATMZMEB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)COC1=C(C=C[C-]=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


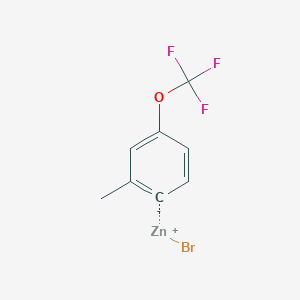
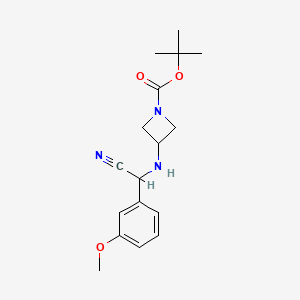

![4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14879269.png)
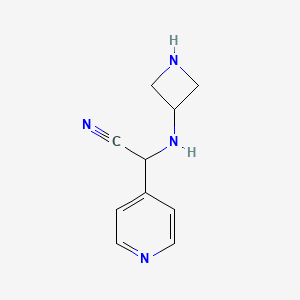

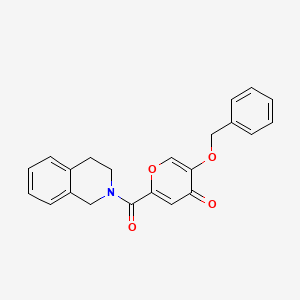
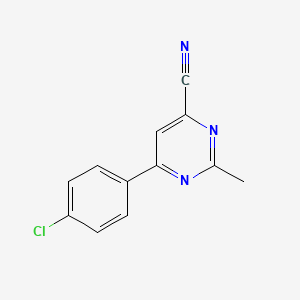
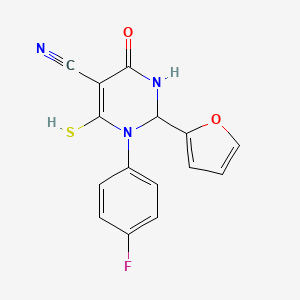

![2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14879318.png)
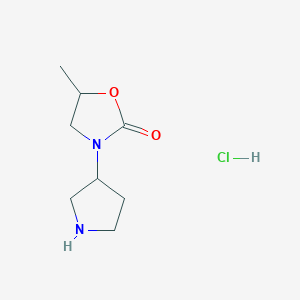
![2-[(2,5-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B14879323.png)
